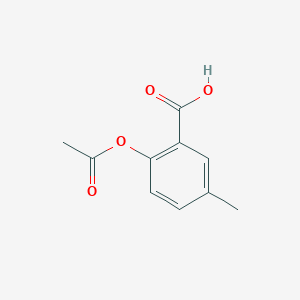

2-(乙酰氧基)-5-甲基苯甲酸

描述

2-(Acetyloxy)-5-methylbenzoic acid, also known as AMBA, is a compound that has been studied extensively in recent years due to its numerous potential applications in the scientific research field. It is a white crystalline solid that is soluble in water, ethanol, and methanol and is used in a variety of laboratory experiments. AMBA is a derivative of benzoic acid and is used in a variety of scientific research applications, such as drug synthesis, reaction kinetics, and enzyme inhibition.

科学研究应用

医药应用:阿司匹林合成

2-(乙酰氧基)-5-甲基苯甲酸: 是水杨酸的衍生物,与乙酰水杨酸(俗称阿司匹林)密切相关。它被用于合成阿司匹林,阿司匹林是一种广泛使用的非甾体抗炎药(NSAID)。 阿司匹林在治疗疼痛、发烧和炎症方面起着重要作用,它还起到预防血栓的作用 .

分析化学:分光光度法分析

在分析化学中,该化合物被用于分光光度法,用于对药物进行定量分析。例如,它已被用于分析生物体液中的组合疗法,例如阿司匹林和利伐沙班。 这涉及使用零级和比率吸收光谱来同时检测和定量活性药物成分 .

环境可持续性:绿色化学

该化合物在绿色化学中发挥着重要作用。它是旨在减少化学分析环境影响的程序的一部分。 通过优化溶剂选择和样品体积等参数,使用2-(乙酰氧基)-5-甲基苯甲酸有助于在药物分析中实现环保实践 .

生物技术应用:产乙酸菌

在生物技术中,产乙酸菌利用2-(乙酰氧基)-5-甲基苯甲酸等化合物参与伍德-柳条达尔途径。该途径对于将CO2还原为乙酰辅酶A至关重要,乙酰辅酶A是各种化学化合物的中心中间体,例如乙酸盐、乙醇或丁酸盐。 这些细菌因其在工业应用中的潜力而受到关注,包括生物燃料和生物聚合物的生产 .

医学研究:联合治疗分析

医学研究利用2-(乙酰氧基)-5-甲基苯甲酸研究联合治疗。 它在周围动脉疾病(PAD)的背景下尤为重要,FDA已批准阿司匹林和利伐沙班的联合治疗,以减少PAD患者的急性肢体缺血和其他合并症 .

癌症研究:潜在的预防作用

正在进行的研究正在探索阿司匹林(使用2-(乙酰氧基)-5-甲基苯甲酸合成)在癌症预防中的潜在作用。 研究正在探索其在降低某些类型癌症风险方面的功效,使其成为肿瘤学研究中感兴趣的化合物 .

化学合成:铃木-宫浦偶联

2-(乙酰氧基)-5-甲基苯甲酸: 也可能在有机合成中找到应用,特别是在交叉偶联反应中,例如铃木-宫浦偶联。 该反应被广泛用于形成碳-碳键,并且以其温和且对官能团耐受的反应条件而闻名 .

法规遵从性:物质信息

最后,该化合物需遵守法规和安全评估。 欧洲化学品管理局 (ECHA) 等机构维护着物质信息数据库,确保像2-(乙酰氧基)-5-甲基苯甲酸这样的化学品在各种应用中安全负责任地使用 .

作用机制

Target of Action

The primary targets of 2-(Acetyloxy)-5-methylbenzoic acid are enzymes known as cyclooxygenases (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

2-(Acetyloxy)-5-methylbenzoic acid acts by irreversibly inhibiting both COX-1 and COX-2 enzymes . It does so by acetylating the hydroxyl of a serine residue at the 530 amino acid position . This inhibition results in decreased production of prostaglandins and thromboxanes .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of prostaglandins and thromboxanes . It is also involved in the acetyl CoA pathway, which requires approximately 10 enzymes and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate .

Pharmacokinetics

It is known that acetic acid, a related compound, is used locally and occasionally internally .

Result of Action

The inhibition of cyclooxygenase enzymes by 2-(Acetyloxy)-5-methylbenzoic acid leads to a decrease in the production of prostaglandins and thromboxanes . This can result in reduced inflammation, pain, and fever .

Action Environment

The action, efficacy, and stability of 2-(Acetyloxy)-5-methylbenzoic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like 2-(Acetyloxy)-5-methylbenzoic acid, is known to be influenced by reaction conditions . .

属性

IUPAC Name |

2-acetyloxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMUQQMPOYILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

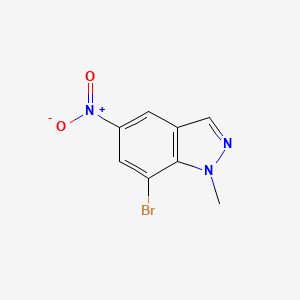

CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631579 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14504-08-6 | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)

![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)